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molecular formula C11H14ClF3N2O2S B1442134 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride CAS No. 793679-07-9

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride

Cat. No. B1442134
M. Wt: 330.75 g/mol
InChI Key: ITFRLYPBEYNQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507736B2

Procedure details

To a solution of N-tert-butyloxycarbonylpiperazine (1.00 g, 5.37 mmol) in dichloromethane were added triethylamine (1.05 eq, 0.78 ml) and 4-(trifluoromethyl)-benzenesulfonyl chloride (1.02 eq, 1.345 g). The mixture was stirred overnight at room temperature, diluted with dichloromethane, washed with aqueous sodium bicarbonate solution, water, dried over magnesium sulfate and evaporated. The resulting white solid was dissolved in ethyl acetate and a 5 M solution of hydrogen chloride in ethyl acetate added dropwise. The mixture was stirred 3 h at 50° C. The precipitated solid was filtered and dried to afford the title compound (558 mg, 31%) which was used without further purification. MS (m/z): 295.4 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
1.345 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(N(CC)CC)C.[F:21][C:22]([F:34])([F:33])[C:23]1[CH:28]=[CH:27][C:26]([S:29]([Cl:32])(=[O:31])=[O:30])=[CH:25][CH:24]=1>ClCCl>[ClH:32].[F:34][C:22]([F:21])([F:33])[C:23]1[CH:24]=[CH:25][C:26]([S:29]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)(=[O:31])=[O:30])=[CH:27][CH:28]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.345 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
a 5 M solution of hydrogen chloride in ethyl acetate added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred 3 h at 50° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.FC(C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 558 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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